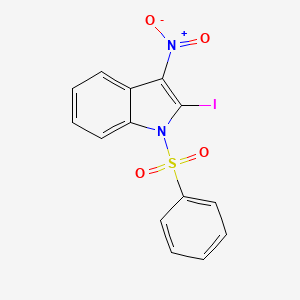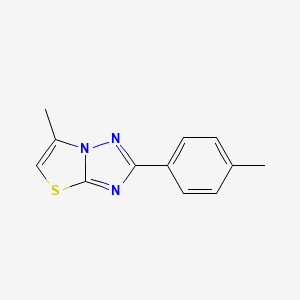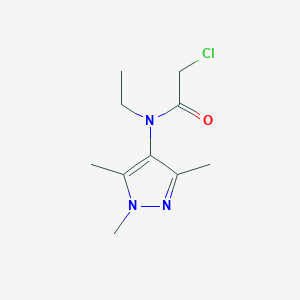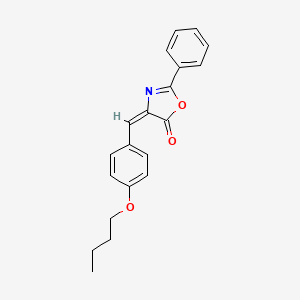
1-(Benzenesulfonyl)-2-iodo-3-nitro-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Benzenesulfonyl)-2-iodo-3-nitro-1H-indole is a complex organic compound characterized by its unique structure, which includes a benzenesulfonyl group, an iodine atom, and a nitro group attached to an indole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzenesulfonyl)-2-iodo-3-nitro-1H-indole typically involves multi-step organic reactions. One common method starts with the nitration of indole to introduce the nitro group at the 3-position. This is followed by the iodination at the 2-position using iodine and a suitable oxidizing agent. Finally, the benzenesulfonyl group is introduced through a sulfonylation reaction using benzenesulfonyl chloride in the presence of a base such as pyridine.
Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of more efficient catalysts and reagents to minimize costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Benzenesulfonyl)-2-iodo-3-nitro-1H-indole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The indole ring can be oxidized under strong oxidizing conditions to form various oxidized derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon or iron powder in acidic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are typically used.
Major Products:
Substitution: Products include azido or cyano derivatives.
Reduction: The major product is 1-(Benzenesulfonyl)-2-amino-1H-indole.
Oxidation: Various oxidized indole derivatives depending on the conditions used.
Wissenschaftliche Forschungsanwendungen
1-(Benzenesulfonyl)-2-iodo-3-nitro-1H-indole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or dyes.
Wirkmechanismus
The mechanism by which 1-(Benzenesulfonyl)-2-iodo-3-nitro-1H-indole exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitro group can facilitate interactions with electron-rich sites, while the benzenesulfonyl group can enhance binding affinity through hydrophobic interactions.
Vergleich Mit ähnlichen Verbindungen
1-(Benzenesulfonyl)-2-bromo-3-nitro-1H-indole: Similar structure but with a bromine atom instead of iodine.
1-(Benzenesulfonyl)-2-chloro-3-nitro-1H-indole: Contains a chlorine atom instead of iodine.
1-(Benzenesulfonyl)-2-fluoro-3-nitro-1H-indole: Features a fluorine atom in place of iodine.
Uniqueness: 1-(Benzenesulfonyl)-2-iodo-3-nitro-1H-indole is unique due to the presence of the iodine atom, which can participate in specific types of chemical reactions not possible with other halogens. The larger atomic size and higher reactivity of iodine make this compound particularly useful in certain synthetic applications, such as cross-coupling reactions.
Eigenschaften
CAS-Nummer |
927807-86-1 |
|---|---|
Molekularformel |
C14H9IN2O4S |
Molekulargewicht |
428.20 g/mol |
IUPAC-Name |
1-(benzenesulfonyl)-2-iodo-3-nitroindole |
InChI |
InChI=1S/C14H9IN2O4S/c15-14-13(17(18)19)11-8-4-5-9-12(11)16(14)22(20,21)10-6-2-1-3-7-10/h1-9H |
InChI-Schlüssel |
HDQWVBORIQANLI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3C(=C2I)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Chloro-5-({[(2-methylphenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one](/img/structure/B12900643.png)

![[3,3'-Bipyrrolidine]-2,2',5,5'-tetrone](/img/structure/B12900652.png)

![1-[5-Methyl-1-(2-phenylpyrimidin-4-yl)-1H-1,2,3-triazol-4-yl]ethan-1-one](/img/structure/B12900672.png)








![Methyl 5-[di(piperidin-1-yl)methyl]-1,2-oxazole-3-carboxylate](/img/structure/B12900718.png)
